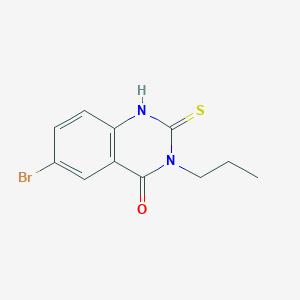
6-Brom-3-propyl-2-sulfanyl-3,4-dihydrochinazolin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities, including antibacterial properties as demonstrated by the synthesis and evaluation of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multi-step reactions starting from readily available chemicals. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, was achieved by reacting 2-amino-5-methylbenzoic acid with thioacetamide to yield a dihydroquinazoline, which was then brominated to give the desired product . Similarly, the synthesis of 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was performed using 6-bromoquinazoline-2,4(1H,3H)-dione and chlorosulfonic acid, followed by interactions with nucleophilic reagents to yield various sulfonated derivatives .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core with various substituents that can significantly influence the compound's properties. For example, the crystal structure of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined to crystallize in the triclinic system with specific unit cell parameters, and the crystal packing was analyzed using Hirshfeld surfaces and fingerprint plots .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents, as seen in the case of 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, which reacts with water, alcohols, ammonia, and amines to yield sulfonated quinazolinones . Additionally, the direct sulfanylation of 4-hydroxyquinolinones, a reaction relevant to the synthesis of sulfanyl quinazolinones, can be catalyzed by copper(I) bromide-dimethyl sulfide, leading to the formation of C-S bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of bromo, chloro, and alkyl groups can affect the compound's solubility, melting point, and reactivity. The antibacterial activity of these compounds, as well as their potential for fluorescence sensing, as demonstrated by the selective fluorescence turn-on sensing of cadmium(II) ions using a sulfanyl-4-hydroxycoumarin derivative, indicates the functional diversity of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthese von 2, 3-Dihydrochinazolin-4(1H)-onen
Die Verbindung kann bei der Synthese von 2, 3-Dihydrochinazolin-4(1H)-onen verwendet werden. Dieser Prozess beinhaltet eine Eintopf-Reaktion von Anthranilamid mit verschiedenen Aldehyden oder Ketonen in Ethanol unter Rückflussbedingungen . Der in diesem Prozess verwendete Katalysator ist kostengünstig, effizient und leicht aus dem Reaktionsgemisch zu entfernen .
Pharmazeutische Forschung
Die Verbindung hat potenzielle Anwendungen in der pharmazeutischen Forschung. Quinazolin-4(1H)-one, eine Klasse stickstoffhaltiger Heterocyclen, haben ein breites Anwendungsspektrum, wie z. B. als Antitumor-, Antioxidations- und Antikrebs-, Antibakterien-, Antimykotika-, Antikonvulsiva- und Antihypertensiva . Sie werden auch als 5-Hydroxytryptamin (5-HT)-Rezeptorligand verwendet .
Industrielle und grüne Chemie
Die Verbindung kann in der industriellen und grünen Chemie eingesetzt werden. Heterogene Katalysatoren, wie der bei der Synthese von 2, 3-Dihydrochinazolin-4(1H)-onen verwendete, werden in der industriellen und grünen Chemie aufgrund ihrer einzigartigen Vorteile, wie z. B. die einfache Entfernung aus dem Reaktionsmedium durch einfache Filtration, weit verbreitet .
Biologische Prozesse
Stickstoffhaltige Heterocyclen, wie die fragliche Verbindung, sind aufgrund ihrer Anwendungen in vielen biologischen Prozessen attraktiv .
Fluoreszierende Sensoren
Die Verbindung könnte möglicherweise bei der Entwicklung fluoreszierender Sensoren verwendet werden. Einige Derivate der Verbindung haben vielversprechende Ergebnisse bei der Hemmung der spezifischen [3H]Ro15-1788 (Flumazenil)-Bindung bei einer Konzentration von 10 μM gezeigt .
Mehrkomponenten-Synthese
Die Verbindung kann in der Mehrkomponenten-Synthese verwendet werden, einer Art von Synthese, bei der drei oder mehr Reaktanten an einer Reaktion teilnehmen, um ein Produkt zu bilden .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEIOPJYCDSWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)



![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)

![3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2548471.png)
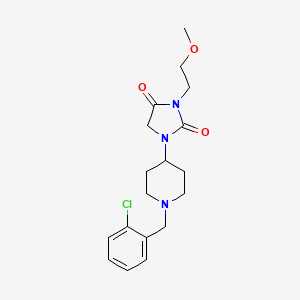
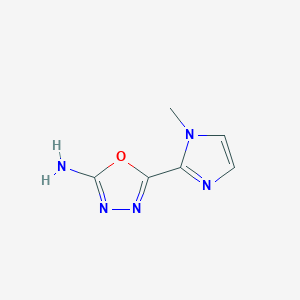
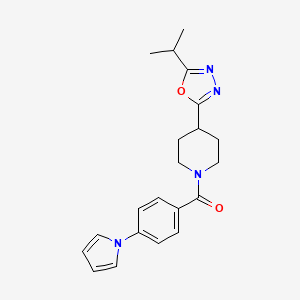
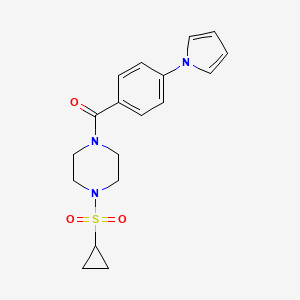
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)
